molecular formula C30H28ClFeN4O4 B1228466 Deuteroferriheme CAS No. 21007-21-6

Deuteroferriheme

Cat. No. B1228466
CAS RN: 21007-21-6
M. Wt: 599.9 g/mol
InChI Key: MITFTGOXJCCKJD-UHFFFAOYSA-K
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Description

Deuteroferriheme is a type of heme molecule that has been attracting considerable attention among scientists due to its unique properties and potential. It has a molecular formula of C30H28ClFeN4O4 and a molecular weight of 599.8657 .


Molecular Structure Analysis

The molecular structure of Deuteroferriheme is complex and would require advanced techniques for a comprehensive analysis . Unfortunately, the specific structural details of Deuteroferriheme are not available in the current resources.


Physical And Chemical Properties Analysis

Deuteroferriheme has a boiling point of 1119ºC at 760 mmHg . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Electromagnetic Materials and Devices

Summary of the Application

Deuteroferriheme, as a ferrite material, plays a crucial role in the field of Electromagnetic Materials and Devices. Ferrites are ceramic materials suitable for high-frequency operation. The electromagnetic properties of ferrite materials, including Deuteroferriheme, are complex as the magnetic susceptibility is a tensor and depends on the saturated magnetization, the internal bias field, and the resonance linewidth .

Methods of Application

The application of Deuteroferriheme in this field involves its use in various microwave devices, such as phase shifters, circulators, and isolators . The properties of ferrites, including Deuteroferriheme, are utilized to design and fabricate these devices.

Results or Outcomes

The use of Deuteroferriheme in these devices contributes to their performance in high-frequency operations. However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the sources.

Peroxidase Enzyme Intermediates

Summary of the Application

Deuteroferriheme is used as a model for peroxidase enzyme intermediates. It is involved in the oxidation process by iodosobenzene and iodobenzene diacetate . It also plays a role in the reaction with m-chloroperoxybenzoic acid .

Methods of Application

The application of Deuteroferriheme in this field involves its reaction with various compounds. For instance, it reacts with iodosobenzene and iodobenzene diacetate , and m-chloroperoxybenzoic acid . These reactions are studied to understand the behavior of peroxidase enzyme intermediates.

Results or Outcomes

The results of these reactions provide insights into the behavior of peroxidase enzyme intermediates. However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the sources.

Biochemistry: Hydrogen Peroxide Reaction

Summary of the Application

Deuteroferriheme is used in biochemistry as a model to study the reaction of hydrogen peroxide with heme, a component of many important biological molecules like hemoglobin and myoglobin .

Methods of Application

The application involves studying the reaction of deuteroferriheme with hydrogen peroxide using stopped-flow kinetic studies . This helps in understanding the formation of a peroxidatic intermediate .

Results or Outcomes

The results provide insights into the pH dependence of the formation of a peroxidatic intermediate from the reaction of deuteroferriheme with hydrogen peroxide . This knowledge is crucial in understanding the behavior of heme-containing enzymes .

Industrial Applications: Catalase Model Systems

Summary of the Application

Deuteroferriheme is used in industrial applications as a model for catalase, an important enzyme that helps protect the cell from oxidative damage by reactive oxygen species .

Methods of Application

The application involves studying the decomposition of hydrogen peroxide catalyzed by deuteroferriheme . This serves as a model for understanding the mechanism of action of catalase .

Results or Outcomes

The results provide insights into the mechanism of decomposition of hydrogen peroxide by deuteroferriheme . This knowledge is crucial in industries where catalase is used, such as in the food and textile industries .

properties

IUPAC Name

3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O4.ClH.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);1H;/q;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITFTGOXJCCKJD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClFeN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deuteroferriheme

CAS RN

21007-21-6
Record name Deuterohemin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021007216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
P Jones, D Mantle, I Wilson - Journal of Inorganic Biochemistry, 1982 - Elsevier
The kinetics of reduction of a peroxidatically active intermediate (formed by reaction of deuteroferriheme with hydrogen peroxide) by phenol and a series of substituted phenols have …
Number of citations: 28 www.sciencedirect.com
HC Kelly, DM Davies, MJ King, P Jones - Biochemistry, 1977 - ACS Publications
Henry C. Kelly,* D. Martin Davies, Melinda J. King, and Peter Jones* 1 abstract: The pH dependence of formation of a peroxidatic intermediate from the reaction of deuteroferriheme with …
Number of citations: 43 pubs.acs.org
P Jones, K Prudhoe, T Robson, HC Kelly - Biochemistry, 1974 - ACS Publications
The pre-steady-state kinetics of the formation of the peroxidatic intermediate, obtained from the reaction of deuteroferriheme [chloro (dihydrogen 3, 7, 12, 17-tetra-methyl-2-18-…
Number of citations: 29 pubs.acs.org
RE Rodriguez, FS Woo, DA Huckaby… - Inorganic …, 1990 - ACS Publications
The iron (III) complex of deuteroporphyrin (IX), deuteroferriheme (dfh), which is a functional analogue of selected peroxidase enzymes, is regenerated spontaneously from an oxidized …
Number of citations: 13 pubs.acs.org
RE Rodriguez, HC Kelly - Inorganic Chemistry, 1989 - ACS Publications
The iron (III) complex of deuteroporphyrin IX, deuteroferriheme (dfh), undergoes oxidation by hypochlorite ion to produce a reactive “intermediate state” that is functionally analogous to …
Number of citations: 13 pubs.acs.org
L Wilson, KR Bretscher, CK Chea, HC Kelly - Journal of inorganic …, 1983 - Elsevier
The iron(III) complex of deuteroporphyrin(IX), deuteroferriheme, catalyzes the chlorination, by sodium chlorite, of the active methylene compound monochlorodimedone (MCD) to …
Number of citations: 13 www.sciencedirect.com
JE Frew, P Jones - Journal of inorganic biochemistry, 1983 - Elsevier
The kinetics of the reduction by aniline and a series of substituted anilines of a peroxidatically active intermediate, formed by oxidation of deuteroferriheme with hydrogen peroxide, have …
Number of citations: 8 www.sciencedirect.com
HC Kelly, SC Yasui - Inorganic Chemistry, 1984 - ACS Publications
Conclusion Comparisons of structural, magnetic, and vibrational spectroscopic properties of a number of µ--bridged binuclear iron complexes are given in Table V. As has been …
Number of citations: 10 pubs.acs.org
FS Woo, RE Rodriguez, DA Huckaby, P Jones… - Inorganic …, 1992 - ACS Publications
Absorbance data obtained in the stopped-flow spectrophotometric study of the “in situ” biphasic regeneration of deuteroferriheme (dfh) following its oxidation by NaOCl are utilized to …
Number of citations: 2 pubs.acs.org
V Imper, HE Van Wart - Croatica chemica acta, 1996 - hrcak.srce.hr
Deuteroferriheme (DFH) reacts with m-chloroperoxybenzoic acid (m-CPBA) to produce areaction intermediate whose optical spectrum resembles that of horseradish peroxidase (HRP) …
Number of citations: 1 hrcak.srce.hr

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